![molecular formula C13H17NO B11894883 Cyclopropanol, 1-[(1,2,3,4-tetrahydro-1-isoquinolinyl)methyl]- CAS No. 653579-36-3](/img/structure/B11894883.png)
Cyclopropanol, 1-[(1,2,3,4-tetrahydro-1-isoquinolinyl)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl)cyclopropanol is a compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry. The unique structure of 1-((1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl)cyclopropanol, which includes a cyclopropanol moiety attached to a tetrahydroisoquinoline ring, makes it a subject of interest for various scientific research applications.
准备方法
The synthesis of 1-((1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl)cyclopropanol can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine and an aldehyde react in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The cyclopropanol moiety can then be introduced through subsequent reactions involving cyclopropanation reagents.
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography.
化学反应分析
1-((1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl)cyclopropanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropanol moiety, leading to the formation of various substituted products.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-((1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl)cyclopropanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying interactions with biological targets, such as enzymes and receptors.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 1-((1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl)cyclopropanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
相似化合物的比较
1-((1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl)cyclopropanol can be compared with other tetrahydroisoquinoline derivatives, such as:
1-Methyl-1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective activity.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Used in peptide-based drugs.
The uniqueness of 1-((1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl)cyclopropanol lies in its cyclopropanol moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
653579-36-3 |
|---|---|
分子式 |
C13H17NO |
分子量 |
203.28 g/mol |
IUPAC 名称 |
1-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)cyclopropan-1-ol |
InChI |
InChI=1S/C13H17NO/c15-13(6-7-13)9-12-11-4-2-1-3-10(11)5-8-14-12/h1-4,12,14-15H,5-9H2 |
InChI 键 |
UDLVJBVNERKCMW-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(C2=CC=CC=C21)CC3(CC3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11894806.png)

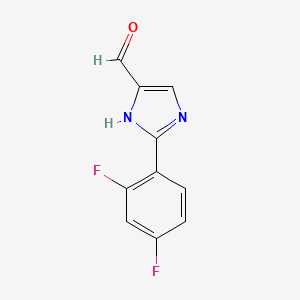
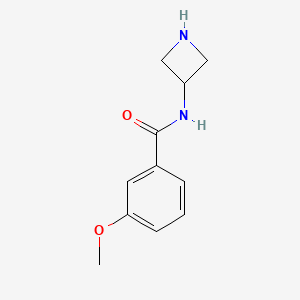
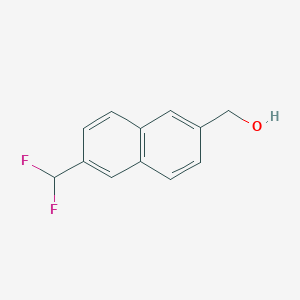

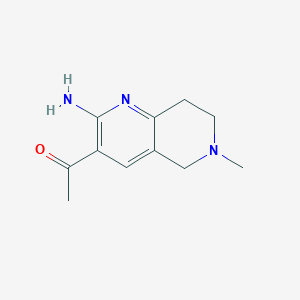
![3-Cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11894853.png)
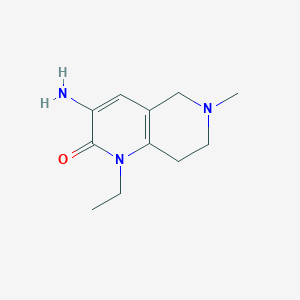
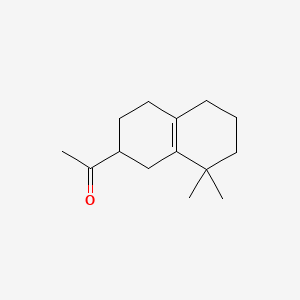

![4-Methoxy-[1,3]dioxolo[4,5-h]isoquinoline](/img/structure/B11894873.png)


